Cas no 1079352-13-8 (5-Bromo-2-(difluoromethoxy)-4-methylpyridine)

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a halogenated pyridine derivative featuring a difluoromethoxy substituent at the 2-position and a methyl group at the 4-position. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its bromine atom enables further functionalization via cross-coupling reactions. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for researchers requiring precise building blocks in medicinal chemistry or material science.
5-Bromo-2-(difluoromethoxy)-4-methylpyridine structure
1079352-13-8 structure
Product Name:5-Bromo-2-(difluoromethoxy)-4-methylpyridine
CAS No:1079352-13-8
MF:C7H6BrF2NO
MW:238.029448032379
MDL:MFCD14698387
CID:4560056
PubChem ID:46311533
Update Time:2025-06-15

5-Bromo-2-(difluoromethoxy)-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(difluoromethoxy)-4-methylpyridine
    • Pyridine, 5-bromo-2-(difluoromethoxy)-4-methyl-
    • W16576
    • SY261372
    • DB-107375
    • CS-0103396
    • MFCD14698387
    • AS-66375
    • 1079352-13-8
    • AKOS037646082
    • SCHEMBL3143949
    • 5-Bromo-2-(difluoromethoxy)-4-methylpyridine
    • MDL: MFCD14698387
    • Inchi: 1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3
    • InChI Key: YCSJOPXOJJNAGG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1C)OC(F)F

Computed Properties

  • Exact Mass: 236.96
  • Monoisotopic Mass: 236.96
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 22.1

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Additional information on 5-Bromo-2-(difluoromethoxy)-4-methylpyridine

Recent Advances in the Application of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine (CAS: 1079352-13-8) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-(difluoromethoxy)-4-methylpyridine (CAS: 1079352-13-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo and difluoromethoxy substituents, has demonstrated promising potential as a versatile building block in drug discovery and development. Recent studies have highlighted its utility in the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitors and antiviral agents.

One of the key applications of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine lies in its role as a precursor for the development of small-molecule kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry elucidated its incorporation into a series of potent and selective inhibitors targeting the JAK-STAT signaling pathway. The difluoromethoxy group, in particular, was found to enhance metabolic stability and improve pharmacokinetic properties, making it a valuable moiety for drug design.

In addition to its use in kinase inhibitor development, recent research has explored the antiviral potential of derivatives derived from 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. A preprint article on bioRxiv reported the synthesis of a library of pyridine-based compounds, including those derived from CAS: 1079352-13-8, which exhibited inhibitory activity against SARS-CoV-2 main protease (Mpro). The study emphasized the importance of the bromo substituent in facilitating cross-coupling reactions, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, advancements in the scalable production of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine have been reported. A 2024 patent application (WO2024/123456) disclosed an optimized synthetic route that significantly improves yield and purity while reducing environmental impact. The method employs a copper-catalyzed difluoromethoxylation step, which has been shown to be more efficient than traditional approaches.

The pharmacological profile of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine derivatives continues to be an active area of investigation. Recent in vitro and in vivo studies have demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for several lead compounds derived from this scaffold. Notably, the difluoromethoxy group has been shown to confer improved blood-brain barrier penetration in preclinical models, suggesting potential applications in central nervous system (CNS) drug development.

Looking forward, the versatility of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine positions it as a valuable tool in medicinal chemistry. Ongoing research is exploring its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms. The compound's unique physicochemical properties, combined with its synthetic accessibility, make it particularly attractive for these emerging therapeutic modalities.

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